3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol
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Overview
Description
3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol: is a chemical compound with the molecular formula C7H13F2NO and a molecular weight of 165.18 g/mol It is characterized by the presence of an amino group, a difluorocyclobutyl ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol typically involves the following steps:
Formation of the Difluorocyclobutyl Ring: The difluorocyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using reagents like ammonia or amines.
Addition of the Hydroxyl Group: The hydroxyl group is added through hydrolysis or reduction reactions, depending on the specific synthetic route chosen.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol can undergo oxidation to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form various derivatives, depending on the specific reagents and conditions used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation Products: Carbonyl compounds such as aldehydes and ketones.
Reduction Products: Various reduced derivatives, including alcohols and amines.
Substitution Products: A wide range of substituted derivatives, depending on the specific reagents used.
Scientific Research Applications
Biology: In biological research, this compound can be used to study the effects of difluorocyclobutyl-containing molecules on biological systems, including their interactions with proteins and enzymes.
Medicine: The compound’s unique structural features make it a candidate for drug development, particularly in the design of novel therapeutics targeting specific molecular pathways.
Industry: In industrial applications, 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol can be used in the synthesis of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorocyclobutyl ring can enhance the compound’s binding affinity and specificity, while the amino and hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
3-Amino-3-(2,4-dichlorophenyl)propan-1-ol: This compound contains a dichlorophenyl group instead of a difluorocyclobutyl ring, resulting in different chemical and biological properties.
3-Amino-3-(3,3-dichlorocyclobutyl)propan-1-ol: Similar to the target compound but with chlorine atoms instead of fluorine, leading to variations in reactivity and stability.
Uniqueness: The presence of the difluorocyclobutyl ring in 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol imparts unique properties, such as increased stability and specific interactions with molecular targets. This makes it distinct from other similar compounds and valuable for various scientific applications.
Properties
IUPAC Name |
3-amino-3-(3,3-difluorocyclobutyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO/c8-7(9)3-5(4-7)6(10)1-2-11/h5-6,11H,1-4,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOKGTMXNHPDRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C(CCO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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